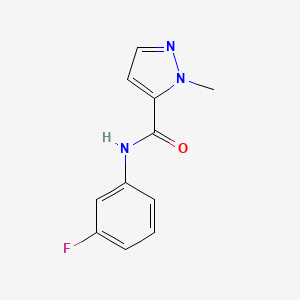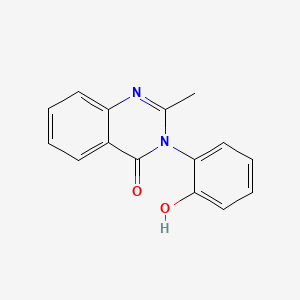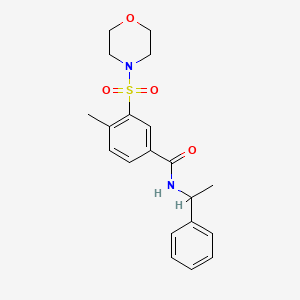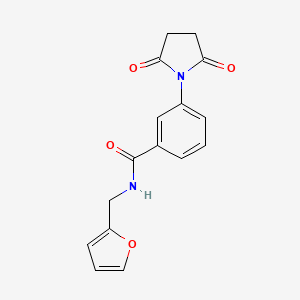![molecular formula C14H15N3O3S2 B5437964 N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5437964.png)
N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide, commonly known as AZD-8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
AZD-8055 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. AZD-8055 has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy. In addition to cancer therapy, AZD-8055 has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Mécanisme D'action
AZD-8055 inhibits the N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide kinase, which is a key regulator of cell growth and proliferation. The this compound pathway is activated in many types of cancer, leading to uncontrolled cell growth and survival. By inhibiting this compound, AZD-8055 can slow down or stop the growth of cancer cells. In addition, AZD-8055 can also induce autophagy, a process by which cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects
AZD-8055 has been shown to have several biochemical and physiological effects. In cancer cells, AZD-8055 can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, AZD-8055 can inhibit the formation of blood vessels that supply nutrients to tumors, a process known as angiogenesis. AZD-8055 can also modulate the immune system, enhancing the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-8055 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using AZD-8055 in lab experiments. It can have off-target effects, inhibiting other kinases besides N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide. In addition, it can have variable effects depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on AZD-8055. One area of interest is the development of combination therapies that include AZD-8055. This could enhance the effectiveness of current cancer therapies and overcome resistance to treatment. Another area of interest is the study of the effects of AZD-8055 on the tumor microenvironment, including the immune system and angiogenesis. Finally, there is potential for the development of new analogs of AZD-8055 with improved potency and selectivity for N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide.
Méthodes De Synthèse
The synthesis of AZD-8055 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of 2-chloro-4-methylthiophene, which is then reacted with 4-(4-morpholinyl)pyridine to form 2-(4-morpholinyl)thiophene-4-carboxamide. The final step involves the reaction of 2-(4-morpholinyl)thiophene-4-carboxamide with N-methyl-1-(3-sulfonamido-4-thiophenecarbonyl)azetidine-3-carboxamide to form AZD-8055.
Propriétés
IUPAC Name |
N-methyl-4-(3-pyridin-2-ylazetidin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-15-14(18)13-6-11(9-21-13)22(19,20)17-7-10(8-17)12-4-2-3-5-16-12/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGTZMANHZPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5437896.png)
![ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B5437903.png)
![methyl 4-{[N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B5437909.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)

![N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5437934.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)

![6-[2-(4-ethoxyphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5437960.png)
![3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5437962.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437971.png)

![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)
